Hexane, 1-chloro-3,5-dimethyl-

Distillation Thermal stability Process chemistry

1-Chloro-3,5-dimethylhexane (CAS 71173-66-5) is a C8 branched alkyl chloride belonging to the chloroalkane class, characterized by a hexane backbone bearing methyl substituents at the 3- and 5-positions with a terminal chlorine at position 1. Its molecular formula is C₈H₁₇Cl (MW 148.67 g/mol), and it typically appears as a colorless liquid with a distinctive odor, soluble in organic solvents but insoluble in water.

Molecular Formula C8H17Cl
Molecular Weight 148.67 g/mol
CAS No. 71173-66-5
Cat. No. B13185298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexane, 1-chloro-3,5-dimethyl-
CAS71173-66-5
Molecular FormulaC8H17Cl
Molecular Weight148.67 g/mol
Structural Identifiers
SMILESCC(C)CC(C)CCCl
InChIInChI=1S/C8H17Cl/c1-7(2)6-8(3)4-5-9/h7-8H,4-6H2,1-3H3
InChIKeyCXWJTBOCGYKKIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-3,5-dimethylhexane (CAS 71173-66-5): A Branched Alkyl Chloride for Specialized Organic Synthesis & Intermediate Applications


1-Chloro-3,5-dimethylhexane (CAS 71173-66-5) is a C8 branched alkyl chloride belonging to the chloroalkane class, characterized by a hexane backbone bearing methyl substituents at the 3- and 5-positions with a terminal chlorine at position 1 . Its molecular formula is C₈H₁₇Cl (MW 148.67 g/mol), and it typically appears as a colorless liquid with a distinctive odor, soluble in organic solvents but insoluble in water . The compound's structure incorporates two sp³ stereogenic centers (C3 and C5), which render the molecule chiral — a feature not present in linear or mono-branched alkyl chloride alternatives . It is principally sourced as an intermediate for further synthetic transformations in research and specialty chemical production .

Why 1-Chloro-3,5-dimethylhexane Cannot Be Replaced by a Generic Linear or Mono-Branched Alkyl Chloride


Although linear alkyl chlorides such as 1-chlorohexane and mono-branched analogs like 1-chloro-3-methylpentane are widely available, they cannot replicate the combined steric, electronic, and stereochemical properties of 1-chloro-3,5-dimethylhexane. The 3,5-dimethyl branching pattern creates a defined steric environment around the C3 and C5 positions, altering conformational populations and influencing nucleophilic substitution rates relative to linear alkyl chlorides . Furthermore, the presence of two chiral centers (C3 and C5) introduces stereochemical complexity that allows enantiopure synthetic strategies — a capability entirely absent in achiral linear chlorides . These structural distinctions translate into measurable differences in boiling point, flash point, and partition coefficient (Log P), all of which directly impact practical procurement decisions around distillation, safety classification, and biphasic extraction efficiency .

Quantitative Differentiation of 1-Chloro-3,5-dimethylhexane versus Closest Alkyl Chloride Analogs


Boiling Point Elevation: Enabling Higher-Temperature Distillation & Thermal Processing

1-Chloro-3,5-dimethylhexane exhibits a predicted boiling point of 166.9 °C at 760 mmHg , which is higher than the experimentally determined boiling points of 1-chlorohexane (133–135 °C) , 1-chloro-3-methylpentane (~125.0 °C, predicted) , and neopentyl chloride (83–85 °C) . The boiling point increment of approximately +32 °C over 1-chlorohexane and +42 °C over 1-chloro-3-methylpentane reflects the greater molecular weight and increased van der Waals surface area introduced by the additional methyl branching.

Distillation Thermal stability Process chemistry

Flash Point Advantage: Reduced Flammability Hazard for Industrial Handling & Storage

1-Chloro-3,5-dimethylhexane has a predicted flash point of 48.8 °C , which is substantially higher than those of 1-chlorohexane (26 °C) , 1-chloro-3-methylpentane (25.0 ± 16.5 °C, predicted) , and neopentyl chloride (−8 °C) . A flash point elevated by approximately +23 °C versus 1-chlorohexane places 1-chloro-3,5-dimethylhexane above common ambient-temperature hazard thresholds, potentially altering its classification under flammable liquid regulations.

Safety Storage Transport classification

Lipophilicity Tuning via Octanol-Water Partition Coefficient (Log P) Differentiation

1-Chloro-3,5-dimethylhexane exhibits a Log P value of 3.30 (predicted) , which is modestly lower than 1-chlorohexane (Log P = 3.54, experimental at 25 °C) and 1-chloro-3-methylpentane (Log P = 3.44, ACD/Labs predicted) , but substantially higher than neopentyl chloride (Log P = 2.27) [1]. The Log P differential of ΔLog P = −0.24 versus 1-chlorohexane indicates slightly reduced lipophilicity, which may influence partitioning behavior in aqueous-organic biphasic reaction systems or extraction protocols.

Liquid-liquid extraction Bioavailability Partitioning

Branched Alkyl Chloride Scaffold Demonstrating Dual Chiral Centers for Enantioselective Synthesis

The molecular structure of 1-chloro-3,5-dimethylhexane incorporates two sp³-hybridized stereogenic centers at C3 and C5 (substituted as CH(CH₃) at both positions), as confirmed by its SMILES representation C(Cl)CC(C)CC(C)C . This generates four possible stereoisomers (two enantiomeric pairs) — a stereochemical complexity not present in achiral linear 1-chlorohexane or in mono-branched 1-chloro-3-methylpentane (which possesses only one chiral center). Although no head-to-head enantioselectivity data have been published for this specific compound, the presence of two stereogenic centers differentiates it from mono-chiral or achiral alkyl chloride alternatives in the context of chiral pool synthesis and asymmetric methodology development .

Chirality Asymmetric synthesis Stereochemistry

Documented Use as a Synthetic Intermediate in Specialty Chemical Production

1-Chloro-3,5-dimethylhexane is explicitly described as an intermediate in the production of other chemicals, being used in various chemical syntheses and capable of participating in nucleophilic substitution reactions characteristic of alkyl halides . The chlorine atom at the primary position provides a reactive handle for SN2-type transformations, while the 3,5-dimethyl substitution pattern yields products with branched alkyl architectures that are not accessible from linear alkyl chlorides. Unlike 1-chlorohexane, which yields straight-chain derivatives, the branched scaffold enables the introduction of steric bulk into downstream products .

Organic synthesis Chemical intermediate Procurement

Scientifically Grounded Application Scenarios for 1-Chloro-3,5-dimethylhexane Based on Differential Evidence


High-Temperature Distillation Processes Requiring Elevated Boiling Point Solvents or Reagents

In synthetic workflows where reaction mixtures must be purified by fractional distillation at elevated temperatures without co-distillation of the alkyl chloride component, 1-chloro-3,5-dimethylhexane (predicted bp 166.9 °C) offers a processing window approximately 32 °C higher than 1-chlorohexane (bp 133–135 °C). This enables its use as a higher-boiling solvent in thermal reactions or as a distillable intermediate in processes where lower-boiling impurities must be removed at temperatures that would volatilize linear alkyl chlorides .

Safer Industrial-Scale Handling Where Elevated Flash Point Reduces Flammability Risk

For kilo-lab or pilot-plant operations where flammable liquid classification determines storage infrastructure requirements, the flash point of 1-chloro-3,5-dimethylhexane (48.8 °C, predicted) positions it above the threshold for many heightened flammability controls that apply to 1-chlorohexane (26 °C) or neopentyl chloride (−8 °C). This difference of +22.8 °C versus the linear analog can influence choice where safety profiles and insurance or regulatory compliance favor a less volatile reagent .

Liquid-Liquid Extraction Workflows Leveraging Precisely Tuned Log P for Enhanced Phase Separation

In aqueous-organic biphasic systems where partitioning equilibria dictate extraction efficiency, the Log P of 1-chloro-3,5-dimethylhexane (3.30) provides a distinct partitioning profile compared to 1-chlorohexane (Log P 3.54). The ΔLog P of −0.24 results in reduced organic-phase retention, which can improve back-extraction performance in multi-step purification sequences. This differential lipophilicity allows process chemists to select the optimal alkyl chloride for a given biphasic system, particularly when linear analogs exhibit excessive organic-phase affinity .

Chiral Building Block for Asymmetric Synthesis Methodology Development

The dual stereogenic centers (C3 and C5) of 1-chloro-3,5-dimethylhexane provide a scaffold for enantioselective or diastereoselective transformations that is entirely absent in 1-chlorohexane (achiral) and distinct from the single chiral center of 1-chloro-3-methylpentane. Research groups developing asymmetric nucleophilic substitution protocols or chiral auxiliary methodologies may select 1-chloro-3,5-dimethylhexane to introduce stereochemically complex branched alkyl fragments into target molecules, exploiting the compound's capacity to generate up to four stereoisomers .

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